1-(2-Aminophenyl)cyclopentanecarbonitrile
Description
Contextualization within the Field of Aminonitrile Chemistry
Aminonitrile chemistry is a significant branch of organic chemistry focused on compounds containing both an amino and a nitrile functional group. mdpi.com Among these, α-aminonitriles are particularly noteworthy as they are not only versatile intermediates but also exhibit valuable dual reactivity. rsc.orgrsc.org They are widely recognized as key precursors for the synthesis of α-amino acids, amides, 1,2-diamines, and various nitrogen-containing heterocycles. mdpi.com
The Strecker reaction, one of the oldest known methods for synthesizing α-amino acids, proceeds through an α-aminonitrile intermediate. rsc.orgbohrium.com This highlights the foundational role of these compounds in synthetic chemistry. Modern advancements have expanded the synthetic toolbox to include various catalytic methods, such as those employing metal-catalysts or organocatalysts, to improve efficiency and control chirality in α-aminonitrile production. mdpi.comresearchgate.net α-Aminonitriles can also serve as stable precursors to iminium ions, which can be trapped by nucleophiles to form a diverse range of substituted amines. rsc.org Therefore, 1-(2-Aminophenyl)cyclopentanecarbonitrile, as a structurally complex α-aminonitrile, fits within this field as a sophisticated building block with potential for diverse chemical transformations.
Structural Significance of the Cyclopentanecarbonitrile (B127170) and ortho-Aminophenyl Moieties
The chemical behavior and synthetic potential of this compound are dictated by the interplay of its constituent parts: the cyclopentanecarbonitrile core and the ortho-aminophenyl substituent.
Cyclopentanecarbonitrile Moiety : The cyclopentane (B165970) ring provides a rigid and predictable three-dimensional scaffold. Unlike flat aromatic rings, its non-planar "envelope" conformation can influence the steric environment around the reactive centers. The nitrile group (-C≡N) is a versatile functional handle due to the electrophilic nature of its carbon atom. It can undergo a wide array of transformations, making it a cornerstone of molecular design.
ortho-Aminophenyl Moiety : The aminophenyl group is a common feature in many biologically active molecules and pharmaceutical compounds. kajay-remedies.comacs.org The positioning of the amino group is critical. In this compound, the amino group is in the ortho position relative to the point of attachment to the cyclopentane ring. This proximity places the nucleophilic amino group and the electrophilic nitrile group in a spatially favorable arrangement for potential intramolecular reactions. This arrangement can facilitate cyclization pathways to generate novel, fused heterocyclic systems that would be difficult to access from the corresponding meta or para isomers. nih.gov
Due to the limited availability of specific experimental data for the ortho-isomer, the properties of the related para-isomer, 1-(4-Aminophenyl)cyclopentanecarbonitrile, are provided below for reference.
Overview of Key Research Avenues and Challenges
The unique structure of this compound opens several avenues for research while also presenting distinct synthetic challenges.
Key Research Avenues:
Synthesis of Novel Heterocycles : The primary research interest lies in its use as a precursor for complex heterocyclic structures. The ortho relationship between the amino group and the cyano-bearing carbon is ideal for intramolecular cyclization reactions, potentially leading to the formation of novel benzodiazepine (B76468), quinoline (B57606), or other fused-ring derivatives.
Medicinal Chemistry : Given that aminophenyl and nitrile moieties are present in numerous therapeutic agents, this compound serves as a valuable scaffold for designing new drug candidates. mdpi.comkajay-remedies.com Derivatives could be explored for various biological activities.
Intermediate in Multi-Step Synthesis : It can serve as a key building block in the total synthesis of complex natural products or other elaborate molecular targets.
Challenges:
Regioselective Synthesis : A significant challenge is the development of efficient synthetic methods that can selectively produce the ortho-isomer over the meta and para forms. Syntheses of related compounds, such as 1-(4-aminophenyl)cyclopentanecarbonitrile, often require multi-step sequences involving protection, nitration, and reduction, where controlling regioselectivity can be difficult. google.com
Control of Reactivity : The presence of multiple reactive sites—the nucleophilic amino group, the electrophilic nitrile carbon, and the aromatic ring—requires careful selection of reaction conditions to achieve selective transformations and avoid unwanted side reactions.
Asymmetric Synthesis : The carbon atom bearing the nitrile and phenyl groups is a quaternary stereocenter. Developing catalytic asymmetric methods to synthesize enantiomerically pure forms of this compound is a formidable challenge but is crucial for pharmaceutical applications where stereochemistry often dictates biological activity. bohrium.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(2-aminophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14/h1-2,5-6H,3-4,7-8,14H2 |
InChI Key |
ITTDNDBQKKNEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2N |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 1 2 Aminophenyl Cyclopentanecarbonitrile
Reactivity of the Nitrile Functionality
The cyano group (–C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. nih.gov Its reactivity in 1-(2-aminophenyl)cyclopentanecarbonitrile is influenced by the electronic effects of the aminophenyl ring.
Hydrolysis: The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. Nucleophilic attack by water, followed by tautomerization, yields an amide intermediate, 1-(2-aminophenyl)cyclopentanecarboxamide. Further hydrolysis of the amide under more vigorous conditions leads to the formation of 1-(2-aminophenyl)cyclopentanecarboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation by water forms an imidic acid, which tautomerizes to the amide. Saponification of the amide under these conditions yields the carboxylate salt of 1-(2-aminophenyl)cyclopentanecarboxylic acid. chemistrysteps.com
Amidine Formation: Nitriles are valuable precursors for the synthesis of amidines. nih.gov This transformation is typically achieved by reacting the nitrile with primary or secondary amines, often with activation of the nitrile group. For instance, the Pinner reaction involves treating the nitrile with an alcohol and a strong acid (like HCl) to form an imidate salt, which then readily reacts with an amine to produce the corresponding amidine. organic-chemistry.org Alternatively, direct addition of amines to nitriles can be catalyzed by various reagents, including copper salts. organic-chemistry.orgmdpi.com The reaction of this compound with an amine (R-NH₂) would yield an N-substituted 1-(2-aminophenyl)cyclopentanecarboximidamide.
The polarized carbon-nitrogen triple bond readily undergoes addition reactions with various nucleophiles. nih.govresearchgate.net
Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This reaction involves the successive nucleophilic addition of two hydride ions to the nitrile carbon. An aqueous workup then protonates the nitrogen atom to yield [1-(2-aminophenyl)cyclopentyl]methanamine. libretexts.org
Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), add to the nitrile carbon to form an intermediate imine anion upon salt formation. Hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(1-(2-aminophenyl)cyclopentyl)ethan-1-one. libretexts.org
Table 1: Summary of Reactions at the Nitrile Functionality
| Reaction Type | Reagent(s) | Intermediate(s) | Final Product |
| Acid Hydrolysis | H₃O⁺, Δ | Protonated Nitrile, Amide | 1-(2-Aminophenyl)cyclopentanecarboxylic acid |
| Base Hydrolysis | ⁻OH, H₂O, Δ | Imidic Acid, Amide | 1-(2-Aminophenyl)cyclopentanecarboxylate |
| Amidine Formation | 1. R'OH, HCl; 2. R''NH₂ | Imidate (Pinner), Imine | N-Substituted Carboximidamide |
| Reduction | 1. LiAlH₄; 2. H₂O | Imine Anion | [1-(2-Aminophenyl)cyclopentyl]methanamine |
| Grignard Reaction | 1. R-MgX; 2. H₂O | Imine Anion | Ketone |
Reactions of the ortho-Amino Group
The primary amino group (–NH₂) is a strong activating group and a nucleophile, directing the reactivity of the aromatic ring and participating in various condensation and cyclization reactions.
The outcome of electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the combined directing effects of the substituents. libretexts.org
Amino Group Effect: The –NH₂ group is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. It is a strong ortho, para-director. libretexts.org
Cyclopentanecarbonitrile (B127170) Group Effect: The 1-cyano-1-cyclopentyl group is deactivating due to the electron-withdrawing inductive effect of the nitrile. As a whole, this alkyl nitrile group is considered a meta-director relative to its point of attachment.
Combined Effect: In this compound, the powerful ortho, para-directing amino group at position C2 dominates. It directs incoming electrophiles to positions C4 (para) and C6 (ortho). However, position C6 is severely sterically hindered by the bulky adjacent cyclopentanecarbonitrile substituent. Therefore, electrophilic substitution is strongly favored at the C4 position, which is para to the activating amino group and meta to the deactivating substituent.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Relation to -NH₂ | Relation to -C(CN)(C₅H₈) | Predicted Reactivity | Major Product |
| C3 | meta | ortho | Deactivated | Minor/None |
| C4 | para | meta | Strongly Activated | Major |
| C5 | meta | para | Deactivated | Minor/None |
| C6 | ortho | - | Activated but Sterically Hindered | Minor/None |
The proximate arrangement of the nucleophilic amino group and the electrophilic nitrile group is a classic structural motif for the synthesis of fused nitrogen-containing heterocycles. researchgate.net These reactions often involve an initial reaction at the amino group followed by an intramolecular cyclization onto the nitrile.
Reaction with Aldehydes/Ketones: Condensation of the amino group with an aldehyde or ketone forms a Schiff base (imine). If the reactant partner contains an appropriate functional group, this can be followed by intramolecular cyclization.
Synthesis of Fused Heterocycles: ortho-Aminobenzonitriles are key precursors for quinazolines and related heterocyclic systems. capes.gov.br For example, reaction with a one-carbon electrophile like formic acid or its derivatives can lead to the formation of a fused pyrimidine (B1678525) ring. The amino group first forms an amidine or related intermediate, which then undergoes intramolecular nucleophilic attack on the nitrile carbon, leading to cyclization. researchgate.net Similarly, oxidative cyclization of related 4-(2-aminophenyl) derivatives is a known route to form indolinone structures. nih.govresearchgate.net The reaction of this compound with suitable reagents can thus be expected to yield spirocyclic derivatives of tetrahydroquinazoline.
Interplay between Cyclopentane (B165970) Ring and Peripheral Functional Groups
The cyclopentane ring, while generally unreactive itself, exerts significant steric and minor electronic effects on the molecule's reactivity.
Steric Hindrance: The most significant contribution of the cyclopentane ring is steric bulk around the quaternary carbon C1 of the benzene (B151609) ring. This bulk has two main consequences:
It sterically shields the C6 position of the aromatic ring, reinforcing the electronic preference for electrophilic attack at the C4 position. researchgate.net
It can hinder the approach of nucleophiles to the nitrile carbon, potentially slowing down reactions at this site compared to a less substituted nitrile.
Electronic Effects: As an alkyl group, the cyclopentyl moiety is weakly electron-donating through induction. This effect slightly activates the aromatic ring toward electrophilic substitution, but its influence is minimal compared to the powerful resonance donation from the amino group and the deactivating effect of the nitrile.
Conformational Rigidity: The cyclopentane ring imparts a degree of conformational rigidity to the substituent. This can influence the orientation of the functional groups and affect the transition states of intramolecular cyclization reactions, potentially influencing reaction rates and stereochemical outcomes.
Table 3: Influence of the Cyclopentane Ring on Reactivity
| Functional Group/Position | Influencing Effect | Consequence |
| Aromatic Ring (C6) | Steric Hindrance | Disfavors electrophilic substitution at this position. |
| Nitrile Group (-CN) | Steric Hindrance | May decrease the rate of nucleophilic addition. |
| Amino Group (-NH₂) | Conformational Constraint | May influence the geometry of condensation/cyclization transition states. |
| Aromatic Ring (General) | Inductive Effect | Weakly electron-donating (minor activating effect). |
Photoinduced Transformations and Isomerization Phenomena of Aminophenyl Nitrilimines
The study of aminophenyl nitrilimines reveals intricate photochemical behaviors, including their generation and subsequent isomerization into different structural forms. Research in this area often involves in situ photogeneration from stable precursors, allowing for the investigation of these highly reactive intermediates.
Recent studies have focused on C-(4-aminophenyl)- and C-(3-aminophenyl)-nitrilimines, which were photochemically generated in an argon matrix at a low temperature of 15 K. mdpi.comnih.gov The precursors for these nitrilimines were 5-(4-aminophenyl)-tetrazole and 5-(3-aminophenyl)-tetrazole, respectively. mdpi.comnih.govresearchgate.net The generation was achieved by irradiating the tetrazole precursors with narrowband UV light at a wavelength of λ = 230 nm. mdpi.comnih.govresearchgate.net This process induces the extrusion of a molecule of nitrogen (N₂) from the tetrazole ring, yielding the corresponding nitrilimine. nih.gov
The formation of these aminophenyl nitrilimines was confirmed through further photochemical experiments. mdpi.com Subsequent irradiation of the newly formed nitrilimines with longer wavelength light (λ = 380 or 330 nm) prompted their isomerization into carbodiimides. mdpi.comnih.govresearchgate.net This transformation is understood to proceed through a 1H-diazirine intermediate. mdpi.comnih.gov
A significant finding in the study of these compounds is the influence of the amino group's position on the phenyl ring on the isomeric nature of the nitrilimine. mdpi.com Combining infrared (IR) spectroscopic measurements with Density Functional Theory (DFT) calculations, researchers found that the substitution pattern dictates the resulting isomeric structures. nih.gov
For the para-amino substituted nitrilimine, C-(4-aminophenyl)-nitrilimine, only a single isomeric structure is observed. mdpi.comnih.gov This isomer is characterized as having a predominant allenic character. nih.govresearchgate.net In contrast, the meta-amino substituted analogue, C-(3-aminophenyl)-nitrilimine, was found to co-exist as two distinct bond-shift isomers. nih.govresearchgate.net These two isomers are characterized by having propargylic and allenic structures. nih.govresearchgate.net This demonstrates that the position of the electron-donating NH₂ group on the phenyl ring has a profound effect on the electronic and geometric structure of the nitrilimine fragment. nih.gov
The table below summarizes the photochemical generation and subsequent isomerization of aminophenyl nitrilimines as observed in matrix-isolation studies.
| Precursor | Irradiation for Generation | Generated Species | Irradiation for Isomerization | Isomerization Products |
| 5-(4-aminophenyl)-tetrazole | λ = 230 nm | C-(4-aminophenyl)-nitrilimine | λ = 380 or 330 nm | 4-aminophenyl-carbodiimide (via 4-aminophenyl-1H-diazirine) |
| 5-(3-aminophenyl)-tetrazole | λ = 230 nm | C-(3-aminophenyl)-nitrilimine | λ = 380 or 330 nm | 3-aminophenyl-carbodiimide (via 3-aminophenyl-1H-diazirine) |
The isomeric forms of the photogenerated C-aminophenyl-nitrilimines are detailed in the following table, highlighting the effect of the substituent position.
| Nitrilimine Species | Substituent Position | Observed Isomeric Forms | Structural Character |
| C-(4-aminophenyl)-nitrilimine | para | One | Predominantly allenic nih.gov |
| C-(3-aminophenyl)-nitrilimine | meta | Two | Co-existing propargylic and allenic structures nih.govresearchgate.net |
These findings contribute to a deeper understanding of the structure and reactivity of nitrilimines, which are valuable intermediates in chemical synthesis. nih.gov The ability to control their isomeric form through substitution on the phenyl ring opens avenues for directing their subsequent reactions. nih.gov
Derivatization and Advanced Structural Modifications
Functionalization of the Primary Amino Group
The primary amino group in 1-(2-aminophenyl)cyclopentanecarbonitrile is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.
Acylation of the primary amino group can be readily achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of the corresponding amides. For instance, treatment of this compound with acetyl chloride in the presence of a base would yield N-(2-(1-cyanocyclopentyl)phenyl)acetamide. Similarly, alkylation of the amino group can be performed using alkyl halides or via reductive amination. These reactions introduce alkyl substituents onto the nitrogen atom, thereby modifying the electronic and steric properties of the molecule. A one-pot oxidative cyclization of related ortho-aminochalcones has been reported to be compatible with in situ alkylation of the aniline (B41778) moiety, suggesting that similar transformations could be applicable to this compound.
Table 1: Examples of Acylation and Alkylation Reagents
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride | Amide |
| Acylation | Acetic anhydride (B1165640) | Amide |
| Alkylation | Methyl iodide | Secondary or Tertiary Amine |
| Alkylation | Benzyl bromide | Secondary or Tertiary Amine |
The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. youtube.com The resulting imine functionality can serve as a precursor for further synthetic transformations or introduce new biological activities.
Furthermore, the ortho-positioning of the amino and the cyanocyclopentyl groups makes this compound an excellent precursor for heterocyclic condensation reactions. For example, condensation with appropriate reagents can lead to the formation of fused heterocyclic systems.
Transformations Involving the Cyclopentane (B165970) Ring
Modifications of the cyclopentane ring can introduce significant structural diversity and complexity.
While specific examples involving this compound are not documented, general methodologies for cyclopentane ring expansion and contraction could potentially be applied. For instance, ring expansion to a cyclohexanone (B45756) could be explored through reactions like the Dowd–Beckwith reaction under radical conditions. Ring contraction to a cyclobutane (B1203170) derivative is a more challenging transformation but could be envisioned through photochemical rearrangements or other specialized methods. However, the applicability of these reactions to the substrate would require experimental validation.
The introduction of stereocenters into the cyclopentane ring or the resolution of racemic mixtures of this compound derivatives can be crucial for applications where specific stereoisomers are required. Chiral derivatizing agents can be employed to react with the amino group, forming diastereomers that can be separated using techniques like chromatography. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched or pure compound. Additionally, asymmetric synthesis methodologies could be developed to introduce chirality during the formation of the cyclopentane ring or in subsequent modifications.
Synthesis of Polycyclic and Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group in proximity, makes it a valuable precursor for the synthesis of various fused heterocyclic and polycyclic systems.
A prominent application is in the synthesis of quinazoline (B50416) derivatives. The reaction of 2-aminobenzonitriles with various electrophiles can lead to the formation of the quinazoline core. nih.govorganic-chemistry.org For example, condensation with aldehydes or their synthetic equivalents can yield 4-substituted quinazolines. Microwave-assisted synthesis has been shown to be an efficient method for preparing quinazoline derivatives from N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives. nih.gov
Another important class of heterocycles accessible from this precursor are benzodiazepines. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. nih.gov While this compound is not a diamine, its derivatives could potentially be transformed into intermediates suitable for benzodiazepine (B76468) synthesis. For instance, reduction of the nitrile group to an amine would provide a diamino compound that could undergo cyclization with a ketone to form a benzodiazepine derivative.
The following table summarizes some of the potential heterocyclic systems that could be synthesized from this compound.
Table 2: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Key Reagents/Conditions |
|---|---|
| Quinazolines | Aldehydes, formamides, or other one-carbon synthons |
| Benzodiazepines | Requires prior modification (e.g., nitrile reduction) followed by condensation with a ketone |
| Other Fused Heterocycles | Condensation with various bifunctional electrophiles |
Intramolecular Cyclization to Form Quinolines and Related Structures
The synthesis of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, and the Friedländer annulation is one of the most direct methods for its construction. wikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a carbon adjacent to two electron-withdrawing groups or one particularly strong one, like a nitrile). wikipedia.orgresearchgate.net
In the case of this compound, the molecule itself contains both the nucleophilic amino group and the requisite α-methylene protons adjacent to the nitrile group. This structure allows for a potential intramolecular acid- or base-catalyzed cyclization, followed by dehydration and tautomerization, to yield a tetracyclic quinoline derivative. The reaction is initiated by the deprotonation of the carbon alpha to the nitrile, which then attacks the amino group's carbon in the benzene (B151609) ring, though a more common pathway for Friedländer-type reactions involves the reaction of the amino group with a carbonyl.
A more direct application of the Friedländer synthesis involves the reaction of this compound with an external ketone or aldehyde. researchgate.netconnectjournals.com In this intermolecular reaction, the α-methylene protons of the cyclopentane ring can react with the carbonyl of the added ketone, while the amino group condenses with the ketone's carbonyl functionality. However, the most established pathway involves the reaction of a 2-aminoaryl ketone with a methylene-containing compound. nih.govresearchgate.net By analogy, if the nitrile in this compound were hydrolyzed to a ketone, it would readily undergo condensation with various α-methylene ketones.
A study by Othman et al. demonstrated the synthesis of 4-aminoquinoline (B48711) derivatives starting from 2-aminobenzonitrile (B23959). researchgate.netconnectjournals.com The process involved an initial condensation of the 2-aminobenzonitrile with various aliphatic ketones and aldehydes to form an intermediate imine, which then underwent an intramolecular cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK) to afford the quinoline ring. researchgate.netconnectjournals.com This methodology suggests a viable route for the derivatization of this compound.
Table 1: Representative Conditions for Friedländer Annulation for Quinoline Synthesis Data based on analogous reactions with 2-aminoaryl nitrile and ketone precursors.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 2-Aminobenzonitrile | Acetone | t-BuOK | Toluene | Reflux | 75-85 |
| 2-Aminobenzonitrile | Cyclohexanone | t-BuOK | Toluene | Reflux | 80-90 |
| 2-Aminobenzophenone | Ethyl acetoacetate | Hydrochloric Acid | Water | 90 | 85-95 |
| 2-Aminoacetophenone | Diethyl malonate | Piperidine | Ethanol | Reflux | 70-80 |
Spirocyclic System Construction
The unique structure of this compound makes it an ideal precursor for the construction of spirocyclic systems, where two rings share a single carbon atom. rsc.orgresearchgate.net The intramolecular cyclization described in the Friedländer synthesis would directly lead to the formation of a spiro[cyclopentane-quinoline] derivative, specifically spiro[cyclopentane-4,4'-aminoquinoline].
Another important class of spirocycles accessible from related precursors are spiroquinazolinones. tandfonline.comarkat-usa.orgtandfonline.com These are typically synthesized through a three-component reaction involving an anthranilamide or isatoic anhydride, a primary amine, and a cyclic ketone (such as cyclopentanone (B42830) or cyclohexanone). tandfonline.comtandfonline.com While this compound is not an anthranilamide, its nitrile group can be hydrolyzed to a carboxamide. The resulting 2-(1-aminocyclopentanecarboxamido)aniline could then undergo intramolecular cyclization to form a spiro[cyclopentane-quinazoline] derivative.
Research has demonstrated the facile, one-pot synthesis of 3'-phenyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one from isatoic anhydride, cyclopentanone, and aniline using tannic acid as a green catalyst. tandfonline.com This highlights the general feasibility of using cyclic ketones in the formation of such spiro-heterocycles. The reaction proceeds via the formation of a Schiff base between the anthranilamide and the cycloalkanone, followed by an intramolecular cyclization and dehydration. arkat-usa.org
Table 2: Examples of Spiroquinazolinone Synthesis via Cyclocondensation Data based on analogous reactions with anthranilamide/isatoic anhydride and cycloalkanones.
| Amine Source | Ketone | Aryl Amine | Catalyst | Solvent | Product | Yield (%) |
| Isatoic Anhydride | Cyclopentanone | Aniline | Tannic Acid | Aqueous Ethanol | 3'-Phenyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | 88 |
| Isatoic Anhydride | Cyclohexanone | 4-Iodoaniline | Tannic Acid | Aqueous Ethanol | 3'-(4-Iodophenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 92 |
| Anthranilamide | Cyclohexanone | - | p-Toluenesulfonic acid | Ethanol | 1'H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | Good |
| 2-Nitrobenzamide | Cyclohexanone | - | Na2S2O4 / CTMAB | H2O/THF | 1'H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 91 |
Formation of Nitrogen-Containing Heterocycles (e.g., pyrroloquinoxalines, thiadiazoles, triazoles)
The reactive amino and nitrile groups of this compound also serve as handles for the synthesis of a variety of other nitrogen-containing heterocycles.
Pyrroloquinoxalines: The synthesis of pyrrolo[1,2-a]quinoxalines generally requires a 1-(2-aminophenyl)pyrrole precursor, which undergoes cyclization with various reagents. researchgate.netresearchgate.netrsc.orgrsc.org The direct conversion of this compound to a pyrroloquinoxaline is not straightforward. However, a potential multi-step pathway could be envisioned. First, the aminophenyl moiety could be transformed into an o-phenylenediamine (B120857) derivative. The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.govsapub.org If the cyclopentanecarbonitrile (B127170) moiety can be converted into a suitable 1,2-dicarbonyl equivalent, a subsequent intramolecular cyclization could potentially lead to a complex fused heterocyclic system related to the pyrroloquinoxalines.
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is commonly synthesized by the cyclization of thiosemicarbazide (B42300) with a carboxylic acid or its derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nih.govsbq.org.brnih.govorganic-chemistry.orgmdpi.com The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 1-(2-aminophenyl)cyclopentanecarboxylic acid. This intermediate could then be reacted with thiosemicarbazide to undergo cyclodehydration, yielding a 2-amino-5-[1-(2-aminophenyl)cyclopentyl]-1,3,4-thiadiazole derivative.
The general mechanism involves the initial acylation of thiosemicarbazide by the carboxylic acid to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the aromatic thiadiazole ring. sbq.org.br
Triazoles: The synthesis of 1,2,4-triazoles can be achieved directly from nitriles. rsc.orgisres.orgorganic-chemistry.org A well-established method involves the reaction of a nitrile with hydrazine (B178648) or its derivatives. nih.gov For instance, this compound could react with hydrazine hydrate (B1144303) in the presence of a catalyst or under high temperature to form a 3,5-disubstituted-1,2,4-triazole, where one of the substituents would be the 1-(2-aminophenyl)cyclopentyl group. A base-mediated annulation of nitriles with hydrazines has been shown to be a rapid and efficient method for producing 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org This transformation tolerates free amino groups, making it a potentially suitable method for the derivatization of the target compound. rsc.org
Table 3: General Conditions for Thiadiazole and Triazole Synthesis from Nitrile Precursors or their Derivatives
| Heterocycle | Precursor | Reagents | Catalyst/Medium | General Conditions |
| 1,3,4-Thiadiazole | Carboxylic Acid | Thiosemicarbazide | POCl₃ or PPA | Heat (80-100 °C) |
| 1,3,4-Thiadiazole | Aldehyde | Thiosemicarbazide | I₂ / K₂CO₃ | Reflux |
| 1,2,4-Triazole | Nitrile | Hydrazine | Base (e.g., K₂CO₃) | Heat |
| 1,2,4-Triazole | Hydrazone | Amine | I₂ / Air | Oxidative Conditions |
Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
No specific experimental IR data for 1-(2-Aminophenyl)cyclopentanecarbonitrile is available.
Raman Spectroscopy
No specific experimental Raman data for this compound is available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR for Carbon-Hydrogen Framework Analysis
No specific experimental ¹H or ¹³C NMR data for this compound is available.
Two-Dimensional NMR Techniques for Connectivity Assignments
No specific experimental 2D NMR data for this compound is available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No specific experimental Mass Spectrometry data for this compound is available.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This method allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₁₂H₁₄N₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would be expected to yield a mass measurement that corresponds closely to this theoretical value, thereby confirming the elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄N₂ |
| Theoretical Monoisotopic Mass | 186.1157 g/mol |
Note: As of the latest literature review, specific experimental HRMS data for this compound has not been reported.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information about each component.
In a hypothetical GC-MS analysis of this compound, the compound would first be separated from any impurities or reaction byproducts on a GC column. The retention time, the time it takes for the compound to pass through the column, would be a characteristic property under specific experimental conditions. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, would display a characteristic fragmentation pattern that can be used to elucidate the structure of the molecule.
Table 2: Predicted GC-MS Parameters for this compound
| Parameter | Predicted Observation |
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion Peak (M⁺) | m/z = 186 |
| Key Fragmentation Pathways | To be determined experimentally |
Note: A review of scientific literature did not yield any published experimental GC-MS data for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful combined analytical technique that is well-suited for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally unstable. The liquid chromatograph separates the components of a mixture in solution, which are then introduced into the mass spectrometer for detection and identification.
For the analysis of this compound, LC-MS could provide valuable information on its purity and molecular weight. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be critical for obtaining a strong signal for the molecular ion.
Table 3: Anticipated LC-MS Data for this compound
| Parameter | Anticipated Result |
| Retention Time | Dependent on LC column and mobile phase |
| Ionization Mode | ESI or APCI |
| Observed Ion | [M+H]⁺ at m/z 187.1235 |
Note: No specific experimental LC-MS studies for this compound have been found in the available scientific literature.
X-ray Diffraction (XRD) for Solid-State Structural Determination
To perform an XRD analysis of this compound, a high-quality single crystal of the compound would be required. The resulting crystallographic data would provide unambiguous proof of its molecular structure and conformation in the solid state.
Table 4: Potential Crystallographic Data for this compound
| Parameter | Information to be Determined |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pbca, etc. |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths and Angles | Precise measurements of all atomic connections |
Note: There is no published X-ray diffraction data for this compound in the current scientific literature.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.
Ab Initio and Semiempirical Methods for Molecular Characteristics
Ab initio and semiempirical methods offer alternative approaches to studying molecular characteristics. Ab initio methods are based on first principles without experimental parameters, offering high accuracy at a significant computational cost. Semiempirical methods, conversely, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.
A thorough literature search did not uncover any studies that have applied either ab initio or semiempirical methods to investigate the molecular characteristics of 1-(2-Aminophenyl)cyclopentanecarbonitrile.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is instrumental in predicting and interpreting spectroscopic data, which aids in the identification and characterization of compounds.
Computational IR and NMR Spectra Simulation
The simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra is a common application of computational chemistry. By calculating the vibrational frequencies (for IR) and chemical shifts (for NMR) of a molecule, researchers can compare theoretical spectra with experimental data to confirm the structure.
No published computational studies were found that present simulated IR or NMR spectra for this compound.
Table 2: Illustrative Data from a Simulated NMR Spectrum
| Atom | Hypothetical Calculated Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 |
| Amine Protons | 3.0 - 5.0 |
| Cyclopentane (B165970) Protons | 1.5 - 2.5 |
| Nitrile Carbon | ~120 |
This table provides an example of what simulated NMR data might look like and is not based on actual calculations for this compound.
Analysis of Conformational Isomers through Computational Approaches
Molecules with flexible components, such as the cyclopentane ring in this compound, can exist in multiple conformations. Computational methods can be used to identify these different isomers, calculate their relative energies, and understand the barriers to interconversion.
Despite the likely existence of multiple conformers for this molecule, no computational analyses of the conformational isomers of this compound have been reported in the scientific literature.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and calculating activation energies, which provides a detailed understanding of how a reaction proceeds.
A search for computational studies on the reaction mechanisms involving this compound did not yield any specific research. Such studies could, for example, investigate its synthesis or its reactivity in various chemical transformations.
Transition State Characterization
No published studies were found that characterize the transition states of chemical reactions involving this compound.
Energy Profile Mapping for Chemical Transformations
There is no available research that maps the energy profiles for chemical transformations of this compound.
Molecular Modeling and Simulation for Material Design Principles
No literature exists detailing the use of molecular modeling and simulation of this compound for the purpose of material design.
Structure Reactivity and Structure Property Relationships Non Biological Context
Influence of Substituents on Chemical Reactivity and Reaction Selectivity
The chemical reactivity of 1-(2-Aminophenyl)cyclopentanecarbonitrile can be significantly modulated by the introduction of substituents on the aromatic ring or the cyclopentane (B165970) moiety. These modifications can alter the electron density at various positions, thereby influencing the molecule's susceptibility to electrophilic or nucleophilic attack and directing the selectivity of chemical reactions.
Electron-donating groups (EDGs) on the aminophenyl ring, such as alkoxy or alkyl groups, increase the electron density of the aromatic system. This enhancement of electron density makes the amino group more nucleophilic, potentially accelerating reactions involving this functionality, such as acylation or alkylation. Conversely, electron-withdrawing groups (EWGs), like nitro or halo groups, decrease the electron density of the aromatic ring. This reduction in electron density renders the amino group less nucleophilic, which can slow down or inhibit reactions at this site.
The position of the substituent on the aromatic ring also plays a critical role in directing reaction selectivity. For instance, a substituent at the ortho or para position to the amino group will have a more pronounced electronic effect on the amino group's reactivity compared to a substituent at the meta position.
In the context of intramolecular cyclization, a common reaction pathway for related 2-aminophenyl nitrile compounds, substituents can exert a profound influence. For example, in the oxidative cyclization of analogous compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the nature of the aniline (B41778) moiety is critical. nih.govacs.org Primary aniline derivatives in these systems undergo smooth cyclization, whereas secondary anilines can lead to side reactions. acs.org This suggests that N-substitution on the amino group of this compound would likely impact its cyclization potential.
The following table provides a hypothetical overview of the expected influence of various substituents on the reactivity of this compound.
| Substituent (on Phenyl Ring) | Position | Expected Effect on Amino Group Nucleophilicity | Predicted Impact on Reactivity |
| -OCH3 | para | Increase | Enhanced reactivity in electrophilic substitutions |
| -NO2 | para | Decrease | Reduced reactivity in electrophilic substitutions |
| -Cl | ortho | Decrease | Steric hindrance and reduced nucleophilicity |
| -CH3 | meta | Slight Increase | Minor enhancement of reactivity |
Stereoelectronic Effects on Intramolecular Cyclization Pathways
Intramolecular cyclization is a plausible and significant reaction pathway for this compound, potentially leading to the formation of novel heterocyclic systems. The feasibility and outcome of such cyclization reactions are governed by stereoelectronic effects, which involve the spatial arrangement of orbitals and the distribution of electron density.
For a successful intramolecular cyclization to occur, the participating functional groups—the amino group and the nitrile group—must be able to adopt a conformation that allows for effective orbital overlap. The flexibility of the cyclopentane ring plays a crucial role in this context. The cyclopentane ring can adopt various conformations, such as the envelope and half-chair forms, which will influence the relative positioning of the aminophenyl and nitrile substituents.
The trajectory of the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbon atom of the nitrile group is critical. According to Baldwin's rules, the favorability of ring closure is dependent on the ring size being formed and the hybridization of the electrophilic carbon. In the case of this compound, intramolecular cyclization could potentially lead to the formation of a five- or six-membered ring, depending on the reaction mechanism.
The stereoelectronic requirements for such cyclizations are precise. The lone pair of the amino nitrogen must be able to align with the π* antibonding orbital of the nitrile group for a productive interaction to occur. Any steric hindrance that prevents this optimal alignment will disfavor the cyclization reaction.
Correlation of Molecular Structure with Stability and Purity in Chemical Processes
The stability of this compound during chemical processes and storage is intrinsically linked to its molecular structure. The presence of the amino and nitrile functional groups makes the molecule susceptible to certain degradation pathways, which can impact its purity and shelf-life.
The primary amino group on the aromatic ring is a potential site for oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of colored impurities, a common issue with aromatic amines. The rate of oxidation can be influenced by factors such as light, temperature, and the presence of metal ions.
The nitrile group is generally stable under neutral conditions but can undergo hydrolysis to a carboxamide or carboxylic acid under strongly acidic or basic conditions. researchgate.net Such degradation would not only consume the starting material but also introduce impurities that may be difficult to separate.
The potential degradation pathways are summarized in the table below.
| Degradation Pathway | Conditions | Potential Products | Impact on Purity |
| Oxidation | Air, light, heat | Colored aromatic amine derivatives | Decreased purity, discoloration |
| Hydrolysis (Acidic) | Strong acid, heat | 1-(2-Aminophenyl)cyclopentanecarboxamide, 1-(2-Aminophenyl)cyclopentanecarboxylic acid | Formation of polar impurities |
| Hydrolysis (Basic) | Strong base, heat | 1-(2-Aminophenyl)cyclopentanecarboxylic acid salt | Formation of ionic impurities |
| Polymerization | Certain catalysts, heat | Polymeric materials | Formation of high molecular weight impurities |
Impact of Structural Variations on Spectroscopic Signatures and Characteristic Frequencies
The spectroscopic properties of this compound, as determined by techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are directly correlated with its molecular structure. thermofisher.com Variations in the structure, such as the introduction of substituents, will lead to predictable changes in its spectroscopic signatures.
In IR spectroscopy, the primary amino group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitrile group will show a sharp absorption band around 2220-2260 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Substituents on the aromatic ring will alter the exact frequencies and patterns of these bands. For example, an electron-withdrawing substituent may shift the N-H stretching frequencies to higher wavenumbers.
In ¹H NMR spectroscopy, the protons of the amino group will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The aromatic protons will give rise to signals in the aromatic region (typically 6.5-8.0 ppm), and their splitting pattern will depend on the substitution pattern of the ring. The protons of the cyclopentane ring will appear in the aliphatic region (typically 1.5-3.0 ppm).
In ¹³C NMR spectroscopy, the carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic ring will resonate between 110-150 ppm, while the aliphatic carbons of the cyclopentane ring will appear at higher field strengths.
The following table illustrates the expected characteristic spectroscopic data for this compound and how a hypothetical substituent (e.g., a nitro group at the 4-position) might impact these signatures.
| Spectroscopic Technique | Functional Group / Protons | Expected Signature (Unsubstituted) | Expected Impact of 4-Nitro Substituent |
| IR Spectroscopy | N-H stretch (amine) | ~3350-3450 cm⁻¹ (two bands) | Shift to higher frequency |
| IR Spectroscopy | C≡N stretch (nitrile) | ~2230 cm⁻¹ | Minor shift |
| ¹H NMR Spectroscopy | -NH₂ protons | Broad singlet, ~3.5-4.5 ppm | Shift downfield |
| ¹H NMR Spectroscopy | Aromatic protons | Multiplet, ~6.6-7.2 ppm | Significant downfield shifts and change in splitting pattern |
| ¹³C NMR Spectroscopy | C≡N carbon | ~120 ppm | Minor shift |
| ¹³C NMR Spectroscopy | Aromatic C-NH₂ | ~145 ppm | Shift upfield |
Advanced Applications in Chemical Synthesis
Role as a Versatile Synthetic Intermediate for Organic Compounds
The synthetic versatility of 1-(2-Aminophenyl)cyclopentanecarbonitrile stems from the reactivity of its two key functional groups: the primary aromatic amine (-NH₂) and the nitrile (-C≡N). The ortho-positioning of these groups allows for their participation in tandem and intramolecular reactions, providing efficient pathways to a variety of organic structures.
The nitrile group is a valuable synthetic handle that can be transformed into several other functionalities. For instance, it can undergo:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This transformation is fundamental for creating intermediates used in the synthesis of quinazolinones and other related heterocycles. rsc.org
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂), introducing a new basic center and a flexible side chain to the molecule.
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketimine intermediates. These intermediates are particularly useful as they can be subsequently hydrolyzed to ketones or used in further cyclization reactions. nih.gov
Simultaneously, the 2-amino group acts as a potent nucleophile and a directing group. It is the primary site for reactions that initiate cyclization, a common strategy in the synthesis of nitrogen-containing heterocycles. nih.govrsc.org The interplay between the amino and nitrile groups allows for one-pot reactions where an initial transformation of the nitrile is immediately followed by an intramolecular cyclization involving the amino group, streamlining the synthesis of complex molecules. nih.gov
Precursor for Diverse Heterocyclic Scaffolds and Complex Molecular Architectures
A significant application of this compound is its role as a precursor in the synthesis of diverse heterocyclic systems, particularly those with spirocyclic junctions. nih.govjsynthchem.com The rigid cyclopentane (B165970) ring fused at a quaternary carbon center makes this compound an ideal starting material for creating three-dimensional molecules with potential biological activity. ptfarm.pl
The most prominent application is the synthesis of spiro[cyclopentane-quinazoline] derivatives. The general strategy involves the intramolecular cyclization of the 2-amino group onto the nitrile carbon or a derivative thereof. nih.govnih.gov For example, a ruthenium(II)-catalyzed tandem reaction using an alcohol-water system can transform 2-aminobenzonitriles directly into quinazolinone scaffolds. rsc.org In the case of this compound, this would lead to the formation of a spiro[cyclopentane-1,2'-quinazolinone].
Furthermore, base-mediated protocols have been developed for the synthesis of spiro-isoindolinone dihydroquinazolinones from related 2-aminobenzamide (B116534) precursors, highlighting the feasibility of such cyclizations. nih.gov The structural arrangement of this compound is perfectly suited for analogous transformations, leading to complex, multi-ring systems that are of significant interest in medicinal chemistry. jsynthchem.com
| Target Heterocyclic Scaffold | Synthetic Approach | Key Transformation |
|---|---|---|
| Spiro[cyclopentane-1,2'-quinazolines] | Palladium-catalyzed three-component reaction | Reaction of the 2-aminobenzonitrile (B23959) moiety with aldehydes and boronic acids. organic-chemistry.org |
| Spiro[cyclopentane-1,2'-quinazolinones] | Ru(II)-catalyzed tandem reaction | Direct transformation using an alcohol-water system, where the alcohol provides the carbonyl carbon. rsc.org |
| Spiro-isoindolinone Dihydroquinazolinones (by analogy) | Base-mediated spirocyclization | Intramolecular cyclization facilitated by a strong base like KHMDS. nih.gov |
Utility in the Preparation of Chemical Standards and Research Impurities
In the context of pharmaceutical development and manufacturing, the control of impurities is a critical issue governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). nih.govsenieer.com Any substance that affects the purity of a drug substance is considered an impurity, and these can arise from starting materials, intermediates, or by-products of side reactions. senieer.comresearchgate.net
If a pharmaceutical active ingredient (API), particularly a complex heterocyclic compound like a spiro[cyclopentane-quinazoline] derivative, is synthesized using precursors related to this compound, then this compound itself could be a process-related impurity. It could be present in the final product as an unreacted starting material or a byproduct from an incomplete cyclization step. nih.govresearchgate.net
To ensure the safety and quality of the final drug product, regulatory agencies require that all potential impurities are identified, quantified, and controlled. europa.eu This necessitates the synthesis of pure, well-characterized samples of these potential impurities to serve as analytical reference standards. Therefore, an important application of this compound is its deliberate synthesis to be used as a chemical standard for:
Method Development: Developing and validating analytical methods (e.g., HPLC) capable of detecting and separating the impurity from the main API.
Routine Quality Control: Quantifying the level of the impurity in each batch of the drug substance to ensure it does not exceed the established safety threshold. europa.eu
The synthesis of such standards is a crucial step in creating a comprehensive impurity profile for a new drug, as manufacturing steps that impact the impurity profile must be thoroughly described in regulatory submissions. ich.org
Conclusion and Future Research Directions
Synthesis and Reactivity: Achievements and Remaining Challenges
Currently, there are no well-documented, optimized synthetic routes specifically for 1-(2-Aminophenyl)cyclopentanecarbonitrile in publicly accessible scientific literature. The primary challenge lies in developing a selective and high-yield synthesis method. A plausible approach could be analogous to the synthesis of the 4-amino isomer, which involves the reduction of a nitro-substituted precursor. The synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile (B1630782) has been achieved, followed by a nitro-reduction to yield 1-(4-aminophenyl)cyclopentanecarbonitrile. A similar strategy for the 2-amino isomer would require the synthesis of 1-(2-nitrophenyl)cyclopentanecarbonitrile (B3301333) as a key intermediate.
Challenges in this synthetic approach may include achieving regioselectivity during the nitration of the phenylcyclopentanecarbonitrile core and potential difficulties in the subsequent reduction step due to the steric hindrance and electronic effects of the ortho-substituted nitro group.
Potential for Novel Chemical Transformations and Rearrangements
The unique positioning of the amino and cyanocyclopentyl groups in an ortho relationship on the benzene (B151609) ring suggests the potential for interesting intramolecular reactions. One of the most promising transformations would be an intramolecular cyclization. Under appropriate conditions, the amino group could potentially attack the nitrile carbon, leading to the formation of a spiro[cyclopentane-1,2'-indoline] core structure. This class of spiro-compounds is of significant interest in medicinal chemistry and materials science.
Further exploration of the reactivity of the amino group, such as through diazotization followed by various nucleophilic substitutions, could lead to a diverse range of functionalized cyclopentanecarbonitrile (B127170) derivatives. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up avenues for further derivatization.
Emerging Avenues in Computational and Advanced Spectroscopic Characterization
Given the lack of experimental data, computational studies would be invaluable in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. Such calculations would provide theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would be crucial for the characterization of the compound once it is synthesized.
Advanced spectroscopic techniques will be essential for the unambiguous identification and characterization of this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be necessary to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) would provide an accurate molecular weight and formula.
Future Directions in the Design of Novel Organic Chemical Entities Utilizing the Core Structure
The core structure of this compound serves as a promising scaffold for the design of novel organic molecules. The potential to form spiro[cyclopentane-1,2'-indoline] derivatives through intramolecular cyclization is a particularly exciting prospect. These spiro-indoline motifs are found in various biologically active natural products and synthetic compounds.
By modifying the substituents on the phenyl ring or the cyclopentane (B165970) ring, a library of novel compounds could be generated. These new chemical entities could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. Furthermore, the unique three-dimensional structure of the spiro-compounds derived from this core could be exploited in the development of new materials with interesting optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-Aminophenyl)cyclopentanecarbonitrile, and what key reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves cyclization of a pre-functionalized cyclopentane precursor with a 2-aminophenyl substituent. Key steps include nitrile group introduction via nucleophilic substitution or cyanation reactions. For example, analogs like 1-(2-fluorophenyl)cyclopentanecarbonitrile (CAS 214262-89-2) are synthesized using palladium-catalyzed cross-coupling or Friedel-Crafts alkylation . Critical parameters to optimize include reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the nitrile product.
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the cyclopentane ring conformation and aromatic proton integration. The ortho-aminophenyl group shows distinct deshielding in NMR (δ 6.5–7.5 ppm).
- X-ray Crystallography : As demonstrated for structurally similar compounds like 2-amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (), single-crystal X-ray diffraction resolves bond angles and torsion stresses in the cyclopentane-nitrile moiety .
- HPLC/MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to verify purity (>95%) and molecular ion peaks.
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for substituted cyclopentanecarbonitriles?
- Methodological Answer : Discrepancies often arise from substituent electronic effects and steric hindrance. For example, electron-withdrawing groups (e.g., -F, -Cl in CAS 214262-92-7) reduce nucleophilic cyanation efficiency compared to electron-donating groups (e.g., -NH) . To address this:
- Conduct controlled experiments comparing substituent positioning (ortho vs. para) using kinetic studies.
- Optimize catalysts (e.g., CuCN for nitrile insertion) and reaction times (12–24 hrs) based on steric bulk.
Q. How can computational modeling predict the reactivity of the aminophenyl group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model the HOMO-LUMO gap, focusing on the amino group’s lone pair interaction with the nitrile’s π* orbital. This predicts nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on conformational stability, referencing crystallographic data from analogs like 2-amino-4-(4-chlorophenyl)-hexahydrobenzo[8]annulene dicarbonitrile () .
Q. What experimental approaches determine the impact of substituent positioning on the stability of arylcyclopentanecarbonitriles?
- Methodological Answer :
- Accelerated Stability Testing : Expose derivatives (e.g., 2-fluorophenyl vs. 3-fluorophenyl analogs in ) to elevated temperatures (40–60°C) and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures to correlate substituent electronegativity with thermal stability.
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (N or Ar) at –20°C to prevent hydrolysis of the nitrile group. Desiccants (silica gel) mitigate moisture uptake .
- Handling : Use gloves and fume hoods due to potential skin sensitization (similar to 1-(4-Chloro-3-fluorophenyl)cyclopentane-1-carbonitrile in ). Avoid contact with oxidizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
